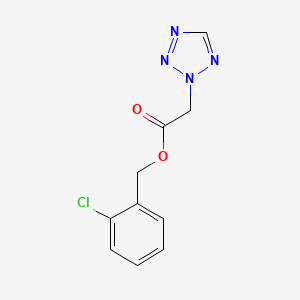
2-chlorobenzyl 2H-tetrazol-2-ylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-chlorobenzyl 2H-tetrazol-2-ylacetate involves the reaction of tetrazol-2-ylacetic acid derivatives with various metal salts in water, leading to the formation of coordination compounds. For instance, tetrazol-2-ylacetic acid (2-TzaH) reacts with CuCl2, PdCl2, and K2PtCl4 to yield corresponding metal complexes, characterized by IR spectroscopy, thermal methods, and X-ray diffraction (Voitekhovich et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using techniques such as X-ray crystallography, which confirms the coordination modes of the tetrazol-2-ylacetic acid ligand. In some complexes, the ligand coordinates as a monodentate, interacting via the N4 atom of the heteroring, while in others, it acts as a tridentate bridging ligand, coordinating via the N4 atom and two oxygen atoms (Voitekhovich et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Metal Complexes
Research indicates that tetrazolylacetic acids and their esters, closely related to 2-chlorobenzyl 2H-tetrazol-2-ylacetate, are pivotal in synthesizing novel water-soluble palladium(II) and platinum(II) complexes. These complexes exhibit potential for various applications, including catalysis and antiproliferative activity against certain cancer cell lines. For instance, the work by Protas et al. (2017) and Popova et al. (2016) details the synthesis and comprehensive characterization of palladium(II) and platinum(II) complexes, demonstrating their potential utility in medicinal chemistry and materials science (Protas et al., 2017) (Popova et al., 2016).
Applications in Organic Synthesis
Tetrazole derivatives, including those derived from 2-chlorobenzyl 2H-tetrazol-2-ylacetate, are crucial in developing new drugs due to their bioisosterism to carboxylic acid and amide moieties. Their use in multicomponent reactions (MCRs) to produce novel tetrazole scaffolds offers a route to compounds with significant biological activity. Neochoritis et al. (2019) reviewed the use of MCRs in preparing substituted tetrazole derivatives, highlighting the importance of these reactions in generating diverse and complex molecular architectures with potential pharmacological applications (Neochoritis et al., 2019).
Environmental and Green Chemistry
Tetrazole derivatives are also being explored for their roles in environmentally benign chemical processes. The development of efficient, recyclable catalytic systems for alcohol oxidation represents a step towards more sustainable and green chemical syntheses. Research into the use of hypervalent iodine(III) reagents for alcohol oxidation, as detailed by Li and Zhang (2009), underscores the potential of tetrazole-based compounds in facilitating environmentally friendly chemical transformations (Li & Zhang, 2009).
Eigenschaften
IUPAC Name |
(2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-9-4-2-1-3-8(9)6-17-10(16)5-15-13-7-12-14-15/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCILMDODSOAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CN2N=CN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazol-2-yl-acetic acid 2-chloro-benzyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)
![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)
![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)



![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)
![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)
![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)
